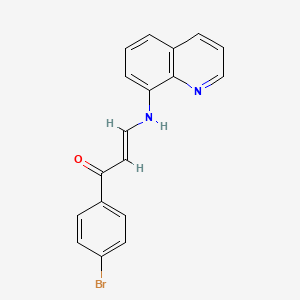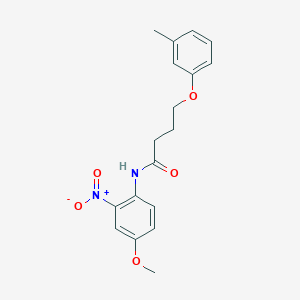![molecular formula C14H23NO2 B5115100 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5115100.png)
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol, also known as DMPEA, is a chemical compound that has been extensively researched for its potential applications in various fields. It is a member of the family of beta-adrenergic agonists, which are compounds that stimulate the beta-adrenergic receptors in the body. DMPEA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol acts as a beta-adrenergic agonist, binding to and activating the beta-adrenergic receptors in the body. This leads to downstream effects such as increased cAMP production, activation of protein kinase A, and activation of other signaling pathways.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including bronchodilation, increased cardiac function, increased insulin sensitivity, and increased glucose uptake in skeletal muscle cells. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol is its ability to activate the beta-adrenergic receptors in a selective manner, making it a useful tool for studying the beta-adrenergic receptor signaling pathway. However, one limitation is that it can be difficult to control the dose and concentration of this compound in experiments, as it has a short half-life and can be rapidly metabolized in the body.
Direcciones Futuras
There are several future directions for research on 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol. One area of interest is its potential as a treatment for obesity and diabetes, as it has been found to increase insulin sensitivity and glucose uptake in skeletal muscle cells. Another area of interest is its potential as a bronchodilator and for its ability to improve cardiac function. Additionally, further research is needed to better understand the mechanism of action of this compound and its downstream effects on various signaling pathways.
Métodos De Síntesis
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol can be synthesized in several ways, including the reaction of 2-aminoethanol with 4-(2,4-dimethylphenoxy)butyl bromide in the presence of a base. Another method involves the reaction of 2-(2,4-dimethylphenoxy)ethylamine with ethylene oxide in the presence of a catalyst. Both methods have been used successfully to produce this compound in high yields.
Aplicaciones Científicas De Investigación
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol has been studied extensively for its potential applications in various fields of research. In the field of medicine, it has been investigated for its potential as a bronchodilator and for its ability to improve cardiac function. It has also been studied for its potential to treat obesity and diabetes, as it has been found to increase insulin sensitivity and glucose uptake in skeletal muscle cells.
In the field of biochemistry, this compound has been used as a tool to study the beta-adrenergic receptor signaling pathway. It has been found to activate the beta-adrenergic receptors, leading to downstream effects such as increased cAMP production and activation of protein kinase A.
Propiedades
IUPAC Name |
2-[4-(2,4-dimethylphenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-5-6-14(13(2)11-12)17-10-4-3-7-15-8-9-16/h5-6,11,15-16H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPVKYDLVDOFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-{2-[acetyl(phenyl)amino]vinyl}-1-ethyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B5115037.png)
![N-methyl-5-{[(1-methyl-4-piperidinyl)amino]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5115038.png)
![1,3-diethyl-3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5115040.png)
![3-chloro-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115048.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5115052.png)
![N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5115059.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5115072.png)

![2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5115093.png)
![1,3-dimethyl-5-(5-nitro-2-furyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5115103.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5115130.png)

